molecular formula C13H18O4 B1659630 3-Methoxybutyl 4-methoxybenzoate CAS No. 6640-73-9

3-Methoxybutyl 4-methoxybenzoate

Cat. No.: B1659630
CAS No.: 6640-73-9
M. Wt: 238.28 g/mol
InChI Key: XGIHCPWVDFMFIK-UHFFFAOYSA-N
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Description

3-Methoxybutyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a 3-methoxybutyl ester moiety. This compound belongs to a broader class of alkoxy-substituted benzoate esters, which are characterized by their aromatic core, methoxy substituents, and variable alkyl chains. Such esters are of interest in organic synthesis, material science, and industrial applications due to their tunable physicochemical properties, such as solubility, volatility, and thermal stability .

Properties

CAS No.

6640-73-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3-methoxybutyl 4-methoxybenzoate

InChI

InChI=1S/C13H18O4/c1-10(15-2)8-9-17-13(14)11-4-6-12(16-3)7-5-11/h4-7,10H,8-9H2,1-3H3

InChI Key

XGIHCPWVDFMFIK-UHFFFAOYSA-N

SMILES

CC(CCOC(=O)C1=CC=C(C=C1)OC)OC

Canonical SMILES

CC(CCOC(=O)C1=CC=C(C=C1)OC)OC

Other CAS No.

6640-73-9

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Positional Differences in Methoxy Substitution

The position of the methoxy group on the aromatic ring significantly impacts chemical reactivity and biological interactions. For instance:

  • 4-Methoxybenzoate esters (e.g., ethyl 4-methoxybenzoate) are preferentially metabolized by microbial O-demethylases, such as those in Pseudomonas putida, due to the enzyme's specificity for para-substituted substrates. In contrast, 3-methoxybenzoate esters exhibit slower enzymatic demethylation rates .
  • 2-Methoxybenzoate esters (e.g., methyl 2-methoxybenzoate) are less commonly studied in degradation pathways but may exhibit distinct metabolic fates due to steric hindrance near the carboxyl group .

Key Data :

Compound Enzymatic O-Demethylation Rate (Relative to 4-Methoxy) Microbial Degradation Pathway
4-Methoxybenzoate ester High (Reference = 100%) Protocatechuate via β-ketoadipate
3-Methoxybenzoate ester Low (~20%) Incomplete or alternative pathways
2-Methoxybenzoate ester Not reported Uncharacterized

Sources:

Alkyl Chain Variations in Esters

The length and branching of the alkyl chain in the ester group influence phase behavior, solubility, and applications:

  • Ethyl 4-methoxybenzoate (CAS 94-30-4) is a low-viscosity liquid with a fruity odor, making it suitable for flavor and fragrance industries. Its molecular weight (180.2 g/mol) and short ethyl chain contribute to higher volatility compared to longer-chain analogs .
  • 4-Hydroxyphenyl 4-alkoxybenzoates (e.g., 4C2B-OH with a butoxy chain) demonstrate phase transition temperatures (e.g., smectic phases) that correlate with alkyl chain length, a property critical for liquid crystal design .

Key Data :

Compound Molecular Weight (g/mol) Physical State (25°C) Phase Transition (°C)
Ethyl 4-methoxybenzoate 180.2 Liquid N/A
3-Methoxybutyl 4-methoxybenzoate* ~222.3 Likely liquid/oil Not reported
4C2B-OH (butoxy chain) 316.4 Crystalline solid Smectic at 120–150°C

Estimated based on structural similarity. Sources:

Complex Esters and Hybrid Derivatives

Bulkier or functionalized esters, such as [4-methyl-3-(2,2,2-trichloroethyl)phenyl] 4-methoxybenzoate (CAS 93330-59-7) or 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate , introduce additional steric or electronic effects:

  • The trichloroethyl group in CAS 93330-59-7 enhances hydrophobicity and may confer resistance to enzymatic degradation, relevant for agrochemical persistence .
  • Chromenone-linked derivatives (e.g., Y041-2941) combine benzoate ester motifs with heterocyclic systems, expanding utility in medicinal chemistry (e.g., anticancer candidate scaffolds) .
Microbial and Environmental Interactions
  • Biodegradation : 4-Methoxybenzoate esters are metabolized by soil bacteria (e.g., Arthrobacter spp.) via O-demethylation to protocatechuate, a central metabolite in the β-ketoadipate pathway. In contrast, fluorinated analogs (e.g., 3-fluorocatechol) resist microbial breakdown, highlighting the sensitivity of degradation pathways to substituent electronic effects .
  • Toxicity : Ethyl 4-methoxybenzoate is generally recognized as safe for flavor use, whereas halogenated derivatives (e.g., trichloroethyl-containing compounds) may pose ecological risks due to bioaccumulation .

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